4-氨基-7-甲氧基-6-硝基喹唑啉-N-(3-氯-4-氟苯基)

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .科学研究应用

结肠癌抗癌活性

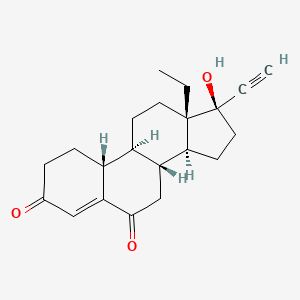

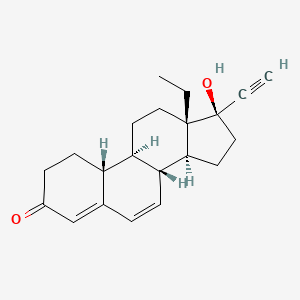

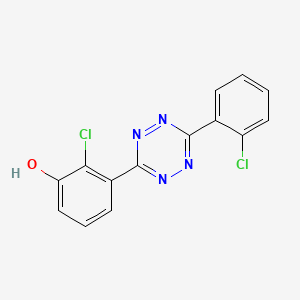

该化合物作为抗癌剂已显示出可喜的结果,特别是在结肠癌细胞中。 它在结肠直肠癌细胞系(如HCT116、HT29和SW620)中表现出高抗癌功效和选择性。 该化合物通过细胞周期阻滞在G2期、内在凋亡途径的激活、核片段化以及活性氧 (ROS) 水平升高等机制诱导凋亡 {svg_1}.

吉非替尼的合成

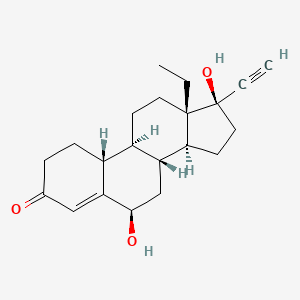

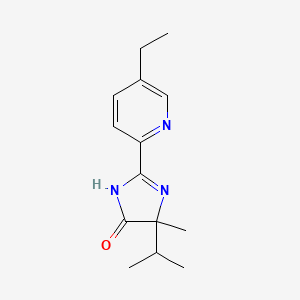

4-氨基-7-甲氧基-6-硝基喹唑啉-N-(3-氯-4-氟苯基) 是吉非替尼合成的关键中间体,吉非替尼是一种用于治疗非小细胞肺癌的药物。 已经开发出一种改进的合成方案,该方案具有成本效益并能产生高质量的吉非替尼 {svg_2}.

酪氨酸激酶抑制

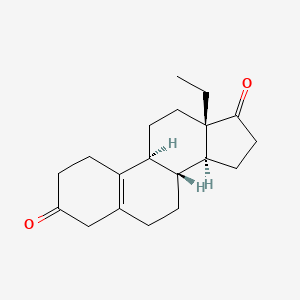

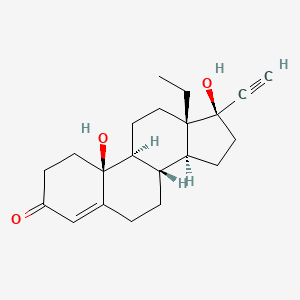

作为一系列氨基喹唑啉衍生物的一部分,该化合物因其作为酪氨酸激酶抑制剂的作用而被研究。 酪氨酸激酶对生长因子信号的调节至关重要,其抑制是癌症治疗的靶向方法 {svg_3}.

癌症治疗中的选择性指数

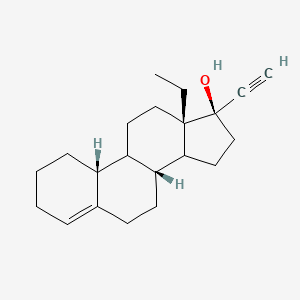

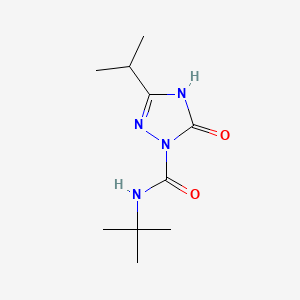

该化合物的选择性指数在癌症治疗中很重要,因为它在结肠癌细胞中比非癌细胞具有大于 2 倍的选择性。 这表明它具有以减少副作用的靶向癌症治疗的潜力 {svg_4}.

凋亡诱导机制

目前正在进行对该化合物诱导凋亡的具体机制的研究。 了解这些机制可以导致更有效的癌症治疗方法的开发 {svg_5}.

内在凋亡途径中的作用

该化合物激活内在凋亡途径的能力尤其令人感兴趣。 这条途径是人体消除癌细胞的自然方法之一,能够触发这条途径的化合物可能对癌症治疗有用 {svg_6}.

ROS 诱导癌细胞死亡的潜力

活性氧 (ROS) 水平的升高是该化合物诱导癌细胞死亡的另一种机制。 靶向 ROS 水平是一种治疗癌症的新方法 {svg_7}.

药物开发和设计

该化合物的性质使其成为进一步药物开发和设计的宝贵候选者。 它在癌细胞系中的功效表明它可能是新型抗癌药物的基础 {svg_8}.

作用机制

Target of Action

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is expressed on the cell surface of many normal cells and cancer cells .

Mode of Action

Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells .

Biochemical Pathways

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition disrupts several signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

It is known that gefitinib is metabolized in the liver

Result of Action

The result of Gefitinib’s action is the inhibition of cell growth and mitosis, leading to the treatment of certain types of cancer . Specifically, Gefitinib is used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .

Action Environment

It is known that gefitinib is sensitive to the presence of certain genetic mutations in the cancer cells it targets

生化分析

Biochemical Properties

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival. By binding to the ATP-binding site of EGFR, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cancer cell growth . Additionally, this compound has been shown to interact with other proteins involved in cell signaling, such as Akt and MAPK, further modulating cellular responses.

Cellular Effects

The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting key signaling pathways that regulate cell survival and proliferation. Specifically, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits the phosphorylation of EGFR, leading to decreased activation of downstream effectors such as Akt and ERK . This results in the inhibition of cell cycle progression and the induction of programmed cell death. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its effects through a combination of binding interactions and enzyme inhibition. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of EGFR kinase activity leads to the suppression of cell proliferation and survival signals. Additionally, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been shown to inhibit other kinases, such as Akt and MAPK, further contributing to its anti-cancer effects. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine leads to rapid inhibition of EGFR signaling and induction of apoptosis in cancer cells. Long-term exposure, on the other hand, may result in adaptive responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens to maximize the therapeutic efficacy of this compound.

Dosage Effects in Animal Models

The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine in animal models vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use, balancing efficacy with safety. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anti-tumor activity.

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKKVCWODTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。